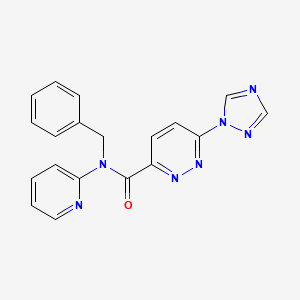

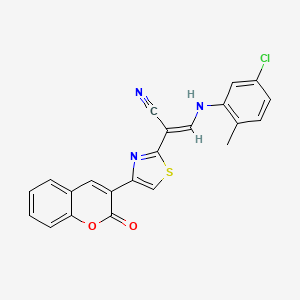

![molecular formula C18H15ClN2OS B2515346 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 457941-25-2](/img/structure/B2515346.png)

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their potential biological activities. In one study, 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide were used as electrophilic building blocks to create thiazolo[3,2-a]pyrimidinone products. The synthesis involved the formation of the title compound with acceptable yields, and the elimination of aniline/2-aminobenzothiazole as a by-product. The structure of the reaction products was confirmed through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. In the case of 2-chloroacetamido-4-methylthiazole derivatives, spectral methods such as FT-IR, 1HNMR, and MS, along with elemental analyses, were used to elucidate the structure of the synthesized compounds. Quantum chemical calculations at the DFT/B3LYB level were performed to understand their electronic and chemical reactivity properties .

Chemical Reactions Analysis

The reactivity of thiazole derivatives in chemical reactions is significant for their application as pharmaceutical agents. For instance, the synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides involved a stereoselective condensation process. The electrophilic attack of phenylisothiocyanate on 2-cyano-N-arylacetamides followed by reaction with chloroacetyl chloride under basic conditions was a key step. The structure of the resulting compounds was confirmed by single crystal X-ray study .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives like N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated using spectroscopic techniques and computational studies. The influence of the methyl group on the characteristic frequencies of the amide group was a particular focus. Ab initio and DFT studies with a 6-311++G(d,p) basis set provided insights into the structural, thermodynamical, and vibrational characteristics of these compounds .

科学的研究の応用

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide have been identified as key components in the synthesis of thiazolo[3,2-a]pyrimidinones. These compounds act as doubly electrophilic building blocks in the synthetic route, leading to the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products with acceptable yields (Janardhan et al., 2014).

Anticancer Agent Synthesis

The synthesis and biological evaluation of derivatives containing 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide have shown potential as anticancer agents. These compounds have demonstrated selective cytotoxicity against specific cancer cell lines, including human lung adenocarcinoma cells (Evren et al., 2019).

Molecular Docking and Analgesic Activity

Research involving the synthesis of 2-chloro-N,N-diphenylacetamide derivatives has explored their potential as analgesic agents. Molecular docking studies on these compounds, particularly on COX-1 and COX-2 enzymes, have shown promising results in terms of binding strength and analgesic response (Kumar et al., 2019).

Antioxidant Activity and Molecular Docking

The study of 5-arylazo-2-chloroacetamido thiazole derivatives has been conducted to evaluate their antioxidant efficacy. These compounds have undergone molecular docking and in vitro antioxidant activity studies, showing promise as antioxidant agents (Hossan, 2020).

特性

IUPAC Name |

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c1-12-7-9-13(10-8-12)15-11-23-18(20-15)21-17(22)16(19)14-5-3-2-4-6-14/h2-11,16H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRYNRGNDMHXKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)

![6-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2515272.png)

![3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515274.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2515277.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515282.png)

![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)